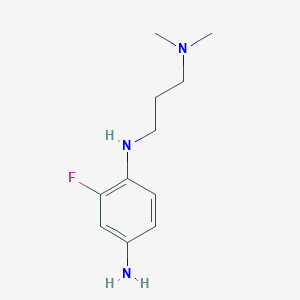

N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine

説明

N1-(3-(Dimethylamino)propyl)-2-fluorobenzene-1,4-diamine is a fluorinated aromatic diamine derivative featuring a tertiary amine-containing propyl chain at the N1 position. The compound’s structure combines a fluorine atom at the benzene ring’s 2-position and amine groups at positions 1 and 3. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials research.

特性

IUPAC Name |

1-N-[3-(dimethylamino)propyl]-2-fluorobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN3/c1-15(2)7-3-6-14-11-5-4-9(13)8-10(11)12/h4-5,8,14H,3,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFZAOHITIODBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine typically involves the reaction of 2-fluorobenzene-1,4-diamine with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products.

化学反応の分析

Types of Reactions

N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine and fluorine groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine

Structural Differences :

- Alkyl Chain Length : The ethyl group (2 carbons) in this analog contrasts with the propyl chain (3 carbons) in the target compound.

- Steric Effects: The ethyl chain may impose less steric hindrance during molecular interactions. Physical State: This analog is reported as a liquid (colorless to brown) , whereas the target compound’s physical state is unspecified. Safety Profile: The ethyl variant carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Nitro-Substituted Benzene-1,4-diamine Derivatives

Example : 3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine (Compound 3 in )

- Structural Differences: Electron-Withdrawing Groups: A nitro (-NO₂) group at position 3 and a trifluoromethyl (-CF₃) benzyl substituent replace the fluorine and dimethylaminopropyl groups.

- Impact on Properties :

- Electronic Effects : The nitro group strongly deactivates the aromatic ring, reducing nucleophilicity compared to the fluorine-substituted compound.

- Synthetic Utility : The trifluoromethyl group enhances stability and hydrophobicity, making this derivative suitable for applications in fluorinated polymers or agrochemicals.

- Synthesis : Synthesized via procedure C with 69% yield .

Perfluorinated Sulfonamide Derivatives ()

Examples :

- N-[3-(Dimethylamino)propyl]-undecafluoropentane-1-sulfonamide

- N-[3-(Dimethylamino)propyl]-tridecafluorohexane-1-sulfonamide Structural Differences:

- Perfluorinated Chains : Long, fully fluorinated alkyl chains replace the benzene ring, introducing extreme hydrophobicity and chemical inertness.

- Functional Groups : Sulfonamide moieties provide strong hydrogen-bonding capacity.

Applications : These compounds are likely used as surfactants, corrosion inhibitors, or in fire-fighting foams due to their fluorinated tails.

Biphenyl- and Cyclopropane-Modified Diamines ()

Examples :

- (Trans)-N1-((1S,2R)-2-(3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine

Structural Differences : - Extended Aromatic Systems : Biphenyl and cyclopropane groups introduce rigidity and bulk, altering binding kinetics in drug-receptor interactions.

- Electronic Effects : The trifluoromethyl group enhances electron-withdrawing effects, similar to the fluorine in the target compound.

Applications : Such derivatives are explored in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier.

Data Table: Key Properties of Compared Compounds

生物活性

N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, characterized by a fluorobenzene ring and a dimethylamino propyl group, which may confer distinct biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H18FN3

- Molecular Weight : 211.28 g/mol

- CAS Number : 941318-39-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, leading to diverse biological effects. For example:

- Receptor Binding : It may bind to neurotransmitter receptors or other enzyme targets, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound could exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant and anti-inflammatory activities. This compound may reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation processes .

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may also have implications in neurodegenerative diseases. Its ability to modulate oxidative stress pathways could be beneficial in conditions like Parkinson's disease or Alzheimer's disease .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the antioxidant effects of compounds similar to this compound, showing significant reduction in oxidative markers in vitro. |

| Study B (2022) | Examined the anticancer activity of related compounds, suggesting potential pathways for apoptosis induction in cancer cells. |

| Study C (2023) | Explored neuroprotective properties through modulation of oxidative stress responses in neuronal cell lines. |

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Dimethylaminopropylamine | Similar amine structure | Used in surfactants; limited biological data |

| N,N-Dimethyl-1,3-propanediamine | Similar amine structure | Applications in chemical processes; less focus on biological activity |

This compound stands out due to its unique combination of a fluorobenzene ring and dimethylamino propyl group, which may enhance its bioactivity compared to other amines.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N1-(3-(dimethylamino)propyl)-2-fluorobenzene-1,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a fluorinated benzene-1,4-diamine precursor. Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination. Optimize reaction temperature (e.g., 60–80°C for amination) and solvent polarity (e.g., DMF or THF) to enhance yield. Catalysts like Pd/C or Raney Ni may improve hydrogenation efficiency. Monitor intermediates using TLC or HPLC .

Q. How can the compound be purified, and what techniques confirm structural integrity?

- Methodological Answer : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, UV detection at 254 nm). Structural validation requires - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion (e.g., m/z calculated for C₁₁H₁₇FN₃: 210.1412) .

Q. What analytical methods are effective for quantifying the compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV-Vis detection. Prepare calibration curves using purified standards. For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity. Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the fluorine substituent on reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs to predict nucleophilic/electrophilic sites. Validate computational models against experimental data (e.g., X-ray crystallography of related compounds) .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data?

- Methodological Answer : For NMR discrepancies (e.g., unexpected splitting), conduct variable-temperature NMR to assess conformational dynamics. Use isotopic labeling (e.g., -NMR) to trace fluorine interactions. Cross-validate with IR spectroscopy (e.g., NH/CH stretches) and single-crystal X-ray diffraction for absolute configuration .

Q. How can mechanistic studies clarify its role in catalysis or as a ligand?

- Methodological Answer : Investigate coordination chemistry via titration experiments monitored by UV-Vis or fluorescence spectroscopy. Synthesize metal complexes (e.g., with Cu²⁺ or Pd²⁺) and characterize using X-ray crystallography. Assess catalytic activity in model reactions (e.g., Suzuki coupling) under inert atmospheres .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., oxidation of dimethylamino groups). Store in amber vials under argon at –20°C to prevent photolytic and oxidative degradation, as recommended for similar amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。